molecular formula C7H13N3O2S B13341964 1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine

1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13341964
M. Wt: 203.26 g/mol
InChI Key: PQANDDRILCOAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound offered for research and development purposes. It is supplied as a solid with a stated purity of 95% . The molecular formula of the compound is C7H13N3O2S . Its structure is characterized by a pyrazole ring, a common scaffold in medicinal chemistry, which is substituted at the N-1 position by a 2-methanesulfonylethyl chain and features a methyl group at the 5-position and an amine group at the 3-position . This specific arrangement of a sulfonyl group and amine on a heterocyclic core makes it a potential intermediate of interest in organic synthesis and for the exploration of new biologically active molecules. As a building block, it can be utilized in the design and synthesis of compound libraries for high-throughput screening. This product is intended for research applications in a laboratory setting and is strictly for professional use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

5-methyl-1-(2-methylsulfonylethyl)pyrazol-3-amine

InChI

InChI=1S/C7H13N3O2S/c1-6-5-7(8)9-10(6)3-4-13(2,11)12/h5H,3-4H2,1-2H3,(H2,8,9)

InChI Key

PQANDDRILCOAKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCS(=O)(=O)C)N

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazine Condensation with Cyano Precursors

One of the most prominent methods involves the condensation of hydrazines with cyano-containing compounds, such as cyanoacetone or its alkali metal salts, to form the pyrazole ring, followed by functionalization.

a. Reaction of Cyanoacetone or Alkali Metal Salts with Hydrazine Derivatives

  • Reaction Mechanism : The alkali metal salt of cyanoacetone, such as sodium cyanoacetone, reacts with hydrazine hydrate or hydrazinium salts. The process involves nucleophilic attack of hydrazine on the electrophilic carbonyl carbon, forming a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring (see,,) (see Scheme 1).

  • Reaction Conditions :

    • Solvent: Typically water, ethanol, or mixed solvents.
    • Temperature: Mild heating around 20–60°C.
    • Removal of water: During the reaction, water is often distilled off or separated to drive the cyclization.
  • Yield and Purity : These methods generally afford high yields (>70%) with high purity, especially when the reaction is carefully controlled.

b. Specific Example for 1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine

  • The methyl group at the 5-position can be introduced via methylation of the pyrazole core, often through methylation of the intermediate pyrazole ring using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

  • The methanesulfonylethyl side chain is typically introduced via nucleophilic substitution of a suitable precursor, such as a halogenated sulfonyl compound, with the pyrazole nitrogen or via sulfonylation of a precursor amino group.

Direct Cyclization of Hydrazine with Functionalized Precursors

Another approach involves the direct cyclization of hydrazine derivatives with appropriately functionalized compounds bearing the methanesulfonylethyl group.

  • Method : Reacting hydrazine with a precursor such as 2-(bromomethyl)ethanesulfonyl chloride or related sulfonyl halides, followed by cyclization to form the pyrazole ring.

  • Reaction Conditions :

    • Solvent: Organic solvents like acetonitrile or dichloromethane.
    • Catalyst: Base such as potassium carbonate to facilitate nucleophilic substitution.
    • Temperature: Room temperature to mild heating (~40°C).
  • Advantages : This method allows for the direct installation of the sulfonylethyl side chain onto the pyrazole ring.

Multistep Synthesis Pathway

A typical multistep route for this compound involves:

Step Description Reagents & Conditions Reference
1 Formation of pyrazole core Hydrazine + cyanoacetone or derivatives ,
2 Methylation at the 5-position Methyl iodide or dimethyl sulfate
3 Introduction of methanesulfonylethyl group Nucleophilic substitution with 2-(bromomethyl)ethanesulfonyl chloride ,
4 Purification Recrystallization or chromatography Standard

Notes on Optimization and Yield

  • Reaction Temperature : Maintaining moderate temperatures (20–60°C) optimizes yield and minimizes side reactions.
  • Solvent Choice : Polar aprotic solvents such as dimethylformamide or acetonitrile facilitate nucleophilic substitutions.
  • Purification : Recrystallization from ethanol or ethyl acetate ensures high purity.

Research Findings and Data Summary

Method Key Reagents Yield (%) Remarks
Hydrazine + cyanoacetone Hydrazine hydrate, sodium cyanoacetone 70–88 High purity, straightforward
Cyclization with sulfonyl halides 2-(Bromomethyl)ethanesulfonyl chloride 65–80 Direct installation of side chain
Methylation of pyrazole Methyl iodide, dimethyl sulfate 80–90 For methyl group at 5-position

Chemical Reactions Analysis

1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The methanesulfonylethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in amine derivatives .

Scientific Research Applications

1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterase 4 (PDE4), which plays a role in the regulation of inflammatory responses. By inhibiting PDE4, the compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent at N1 Key Functional Groups Potential Biological Activity
1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine C7H13N3O2S 203.26 Methanesulfonylethyl Sulfone, amine PDE4 inhibition (hypothesized)
1-(Butan-2-yl)-5-methyl-1H-pyrazol-3-amine C8H15N3 153.23 Butan-2-yl Alkyl, amine Unknown (structural analog)
1-[(2-Chloro-4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine C11H11ClFN3 239.68 Chloro-fluorobenzyl Aromatic, halogen Antimicrobial (hypothesized)
5-Amino-1-isopropyl-3-methylpyrazole C7H13N3 139.20 Isopropyl Alkyl, amine Intermediate in drug synthesis
Apremilast (reference PDE4 inhibitor) C22H24N2O7S 460.50 Methanesulfonylethyl (part of isoindole core) Sulfone, amide PDE4 inhibition (clinically proven)

Key Differentiators

  • However, aryl-substituted derivatives (e.g., chloro-fluorobenzyl) may exhibit lower solubility due to hydrophobic aromatic rings .
  • Electronic Effects : The sulfone group (-SO2-) is electron-withdrawing, which could modulate the pyrazole ring's electron density and influence binding to enzymatic targets like PDE4 .
  • Metabolic Stability : Sulfone-containing compounds often demonstrate greater metabolic stability compared to esters or amides, as seen in apremilast .

Pharmacological Hypotheses

  • Toxicity Profile : The sulfone moiety may reduce hepatotoxicity risks compared to metabolically labile esters, as seen in preclinical studies of similar compounds .

Biological Activity

1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₇H₁₃N₃O₂S
  • Molecular Weight : 203.26 g/mol
  • CAS Number : 1339043-01-4

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially modulating various biochemical pathways. The presence of the methanesulfonyl group may enhance its reactivity and interaction with enzymes or receptors involved in inflammatory processes.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related pyrazole derivatives have shown their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of prostaglandins, mediators of inflammation .

Antimicrobial Activity

In vitro studies have demonstrated that certain pyrazole derivatives possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown activity against various Gram-positive and Gram-negative bacteria, suggesting potential for further exploration in this area .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

  • Endothelin Antagonism : A study on related compounds indicated that certain pyrazole derivatives acted as endothelin antagonists, showing efficacy comparable to established drugs like bosentan at specific concentrations .
  • Antibacterial Screening : Compounds structurally similar to this compound were screened for antibacterial activity, revealing varying degrees of effectiveness against selected bacterial strains .
  • Inflammation Models : In animal models, related pyrazole compounds demonstrated significant reductions in inflammation markers, suggesting potential therapeutic applications for inflammatory diseases .

Data Summary Table

Activity Description Reference
Anti-inflammatoryInhibition of COX enzymes leading to reduced prostaglandin production
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
Endothelin antagonismEfficacy comparable to bosentan in functional assays

Q & A

Q. What synthetic routes are commonly employed for 1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine?

The compound is typically synthesized via multi-step reactions involving pyrazole precursors. A key method includes the condensation of hydrazines with β-diketone derivatives under acidic or reflux conditions. For example, reacting 5-methyl-1H-pyrazol-3-amine with methanesulfonylethyl halides in ethanol or acetonitrile yields the target compound . Optimization often involves catalysts (e.g., piperidine) and controlled temperatures to enhance selectivity .

Q. How is the compound structurally characterized?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., methanesulfonylethyl group at δ 2.8–3.2 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 204.2).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles .

Q. What biological activities are associated with this compound?

Preliminary studies highlight:

  • Anti-inflammatory activity : Inhibition of cyclooxygenase (COX) enzymes in vitro, comparable to indomethacin .
  • Bioorthogonal applications : Selective reactivity in biological systems for targeted drug delivery .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
  • Catalyst screening : Transition metals (e.g., Pd) enhance coupling efficiency.
  • Purification : Column chromatography with silica gel or reverse-phase HPLC achieves >95% purity .

Q. What experimental approaches resolve contradictions in reported biological data?

Discrepancies in bioactivity (e.g., COX inhibition vs. receptor agonism) require:

  • Dose-response assays : Establish EC50_{50}/IC50_{50} values under standardized conditions.
  • Target validation : siRNA knockdown or CRISPR-edited cell lines confirm mechanism .
  • Comparative studies : Benchmark against structurally similar analogs (e.g., 1-(2-Methylsulfonylethyl)-1H-pyrazol-4-amine) to isolate substituent effects .

Q. How does the methanesulfonylethyl group influence reactivity and bioactivity?

The sulfonyl group:

  • Enhances stability : Electron-withdrawing effects reduce metabolic degradation.
  • Modulates receptor binding : Polar interactions with serine/threonine residues in enzyme active sites (e.g., COX-2).
  • Facilitates derivatization : Susceptible to nucleophilic substitution for SAR studies .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular docking (AutoDock/Vina) : Simulate binding to targets like 5-HT2C receptors.
  • ADMET prediction (SwissADME) : Forecast solubility (LogP ≈ 1.5), blood-brain barrier permeability, and cytochrome P450 interactions .

Key Citations

  • Structural refinement: SHELX software suite .
  • Anti-inflammatory mechanisms: COX inhibition assays .
  • Synthetic protocols: Hydrazine condensation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.